N-cyclohexyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-diketone and a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyclohexyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22F3N5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22F3N5/c1-3-25-10-13(11(2)24-25)14-9-15(17(18,19)20)23-16(22-14)21-12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3,(H,21,22,23) |
InChI Key |
IFNHLHNEIJFMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NC3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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